2-Methoxy-1-methyl-1H-purine
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Overview
Description
2-Methoxy-1-methyl-1H-purine is a heterocyclic organic compound belonging to the purine family. Purines are nitrogen-containing compounds that play crucial roles in various biological processes, including the synthesis of nucleic acids. The compound’s structure consists of a purine ring substituted with a methoxy group at the 2-position and a methyl group at the 1-position. This unique arrangement imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-methyl-1H-purine typically involves the alkylation of purine derivatives. One common method is the methylation of 2-methoxypurine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to achieve high yields.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1-methyl-1H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of alkylated or acylated purine derivatives.
Scientific Research Applications
2-Methoxy-1-methyl-1H-purine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in modulating enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-1-methyl-1H-purine involves its interaction with specific molecular targets. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This interaction can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methoxy-1H-purine: Lacks the methyl group at the 1-position.
1-Methyl-1H-purine: Lacks the methoxy group at the 2-position.
2-Methoxy-6-methyl-1H-purine: Contains an additional methyl group at the 6-position.
Uniqueness: 2-Methoxy-1-methyl-1H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other purine derivatives may not be as effective.
Properties
CAS No. |
61078-15-7 |
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Molecular Formula |
C7H8N4O |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-methoxy-1-methylpurine |
InChI |
InChI=1S/C7H8N4O/c1-11-3-5-6(9-4-8-5)10-7(11)12-2/h3-4H,1-2H3 |
InChI Key |
HKKDTAUZIWXFTE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C(=NC=N2)N=C1OC |
Origin of Product |
United States |
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